molecular formula C9H11BrO B2932436 (1-Bromo-2-methoxyethyl)benzene CAS No. 29610-84-2

(1-Bromo-2-methoxyethyl)benzene

Cat. No.: B2932436
CAS No.: 29610-84-2
M. Wt: 215.09
InChI Key: FUAVWPFMMGDSHF-UHFFFAOYSA-N
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Description

(1-Bromo-2-methoxyethyl)benzene is an organic compound with the molecular formula C9H11BrO. It is a colorless liquid that is partially soluble in water and soluble in organic solvents . This compound is a member of the bromobenzene family, where a bromine atom is substituted at the first position and a methoxyethyl group at the second position on the benzene ring.

Safety and Hazards

“(1-Bromo-2-methoxyethyl)benzene” is classified as a dangerous substance. It is harmful if swallowed and causes skin irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Mechanism of Action

Target of Action

(1-Bromo-2-methoxyethyl)benzene is an organic compound that primarily targets the benzene ring in its reactions . The benzene ring is a crucial component of many biological molecules, including amino acids, nucleic acids, and lipids .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

This mechanism allows this compound to introduce a bromine atom and a methoxyethyl group into the benzene ring .

Biochemical Pathways

It’s known that the compound can be used in the synthesis of alkyl choline salts . These salts play a role in various biochemical pathways, including lipid metabolism and signal transduction .

Pharmacokinetics

Given its molecular weight of 21509 , it’s likely that the compound can be absorbed and distributed throughout the body. Its metabolism and excretion would depend on various factors, including the presence of metabolic enzymes and transport proteins.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of electrophilic aromatic substitution can be affected by the presence of other substituents on the benzene ring . Additionally, factors such as temperature, pH, and the presence of other chemicals can also influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

(1-Bromo-2-methoxyethyl)benzene is typically synthesized through the reaction of phenyl compounds with brominating agents . One common method involves the electrophilic aromatic substitution reaction, where a bromine atom is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions often require a solvent like dichloromethane (CH2Cl2) and a controlled temperature to ensure the selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

(1-Bromo-2-methoxyethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of phenols, anilines, or other substituted benzene derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid.

    Reduction: Formation of ethylbenzene.

Properties

IUPAC Name

(1-bromo-2-methoxyethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAVWPFMMGDSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29610-84-2
Record name (1-bromo-2-methoxyethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of methylphenethylether (1.0 g, 7.34 mmol), NBS (1.96 g, 11.01 mmol) and AIBN (240 mg, 1.47 mmol) in carbon tetrachloride (30 ml) was heated under reflux for 2 hours. After cooling, the reaction mixture was diluted with saturated aqueous solution of sodium bicarbonate and extracted with chloroform. The extract was washed with saturated brine, dried over magnesium sulfate and concentrated under reduced pressure to give a crude 2-methoxy-1-phenylbromoethane (1.33 g, 84%) as brown liquid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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